molecular formula C16H11BrN2O2 B2685401 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid CAS No. 438531-42-1

2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid

Cat. No.: B2685401
CAS No.: 438531-42-1
M. Wt: 343.18
InChI Key: GYFAFNQNGQBBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is an organic compound that features a quinoline core substituted with an aminophenyl group at the 2-position, a bromine atom at the 6-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Amination: The aminophenyl group can be introduced via a Buchwald-Hartwig amination reaction, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where a phenol derivative reacts with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

    Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminophenyl)-quinoline-4-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Bromoquinoline-4-carboxylic acid: Lacks the aminophenyl group, which may reduce its potential for biological interactions.

    2-Phenylquinoline-4-carboxylic acid: Lacks both the amino and bromine substituents, making it less versatile in chemical reactions.

Uniqueness

2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is unique due to the presence of both the aminophenyl and bromine substituents, which enhance its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-(3-aminophenyl)-6-bromoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(19-14)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFAFNQNGQBBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.